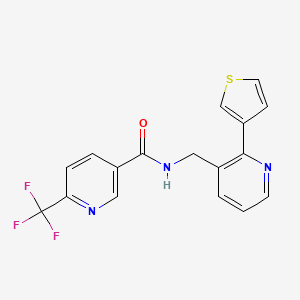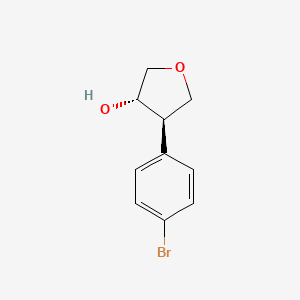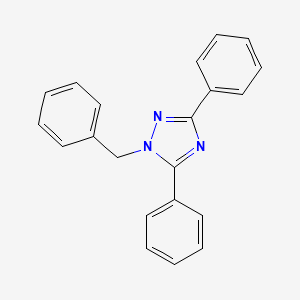![molecular formula C16H11ClN4O4 B2715445 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896353-46-1](/img/no-structure.png)
2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Novel Compounds : A significant application of "2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide" is in the synthesis of novel compounds with expected antimicrobial activity. Abubshait et al. (2011) explored reactions of phthalazinone derivatives, which bear structural resemblance to the compound , leading to the creation of new products with antimicrobial potentials (Abubshait et al., 2011).
Antitumor Agents : Another application is in the development of antitumor agents. Yoshida et al. (2005) designed and synthesized derivatives based on phthalazinone frameworks, demonstrating potent in vivo inhibitory effects on tumor growth, indicating the utility of related compounds in cancer research (Yoshida et al., 2005).
Anti-HIV Activity : The compound's framework is also explored in the synthesis of new derivatives with potential anti-HIV activity. Al-Masoudi et al. (2007) synthesized new derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors, showcasing the compound's utility in the research against HIV (Al-Masoudi et al., 2007).
Potential Anticancer Applications
Modified Polyvinyl Alcohol (PVA) : Research by Samir et al. (2018) on synthesizing new phthalimides compounds and their reaction with Poly(vinyl alcohol) to create modified PVA with potential anticancer properties indicates the broad applicability of the compound in developing new materials with biomedical applications (Samir et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride to form 4-(2-chloro-5-nitrobenzamido)phthalic anhydride, which is then reduced with sodium borohydride to yield 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "phthalic anhydride", "sodium borohydride", "methanol", "chloroform", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 g, 4.5 mmol) and phthalic anhydride (0.9 g, 5.4 mmol) in acetic anhydride (10 mL) and add a few drops of sulfuric acid. Heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 4-(2-chloro-5-nitrobenzamido)phthalic anhydride as a yellow solid (1.2 g, 85%).", "Step 4: Dissolve 4-(2-chloro-5-nitrobenzamido)phthalic anhydride (0.5 g, 1.4 mmol) in methanol (10 mL) and add sodium borohydride (0.1 g, 2.6 mmol) in small portions. Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water (10 mL) and then slowly adding sodium hydroxide solution (10%) until the pH reaches 9-10. Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide as a yellow solid (0.3 g, 60%)." ] } | |
CAS番号 |
896353-46-1 |
製品名 |
2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
分子式 |
C16H11ClN4O4 |
分子量 |
358.74 |
IUPAC名 |
2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H11ClN4O4/c17-13-6-5-9(21(24)25)7-12(13)15(22)18-8-14-10-3-1-2-4-11(10)16(23)20-19-14/h1-7H,8H2,(H,18,22)(H,20,23) |
InChIキー |
UAFRKGGKJIIBET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2715362.png)

![(Z)-8-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2715364.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide](/img/structure/B2715365.png)
methanone](/img/structure/B2715366.png)
![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)
![Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate](/img/structure/B2715375.png)

![ethyl 2-imino-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715380.png)

